molecular formula C10H7Cl3O3 B2541148 2-Chloro-4-(chloroacetyl)phenyl chloroacetate CAS No. 2185840-32-6

2-Chloro-4-(chloroacetyl)phenyl chloroacetate

Cat. No.: B2541148
CAS No.: 2185840-32-6
M. Wt: 281.51
InChI Key: KPVSXNYPXHYNBD-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloroacetyl)phenyl chloroacetate is an organic compound that belongs to the class of chloroacetates. It is characterized by the presence of chloroacetyl and phenyl groups, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate typically involves the reaction of 2-chloro-4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloroacetyl)phenyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloroacetyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

[2-chloro-4-(2-chloroacetyl)phenyl] 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVSXNYPXHYNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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